N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide
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Overview
Description
N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in the structure enhances its solubility and reactivity, making it a valuable compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions to form the quinoline ring. The methoxy group is then introduced via methylation using methyl iodide in the presence of a base. The sulfonamide group is added by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the cyano group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological targets, enhancing its binding affinity. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The cyano group can also participate in various biochemical reactions, further contributing to its biological activity .
Comparison with Similar Compounds
N-(2-cyanophenyl)-8-methoxyquinoline: Lacks the sulfonamide group but shares the quinoline core.
8-methoxyquinoline-5-sulfonamide: Lacks the cyano group but has similar sulfonamide and quinoline structures.
N-(2-cyanophenyl)-quinoline-5-sulfonamide: Similar structure but without the methoxy group.
Uniqueness: N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide is unique due to the combination of the cyano, methoxy, and sulfonamide groups in its structure. This combination enhances its solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13N3O3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide |
InChI |
InChI=1S/C17H13N3O3S/c1-23-15-8-9-16(13-6-4-10-19-17(13)15)24(21,22)20-14-7-3-2-5-12(14)11-18/h2-10,20H,1H3 |
InChI Key |
FDKULQDQBVURBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)NC3=CC=CC=C3C#N)C=CC=N2 |
Origin of Product |
United States |
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